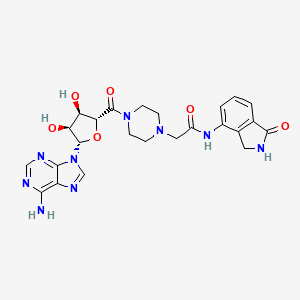
EB 47
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like the one mentioned often involves multi-step synthetic routes that incorporate various functional groups and molecular scaffolding techniques. A study by Shibuya et al. (2018) on a similar compound highlights the importance of incorporating piperazine units for enhancing aqueous solubility and oral absorption, suggesting that similar strategies might be applicable for optimizing the synthesis of our target compound (Shibuya et al., 2018).
Molecular Structure Analysis
The structure of piperazine derivatives is critical for their biological activity. Studies have shown that modifications to the piperazine moiety can significantly affect the molecule's physical and chemical properties, as well as its interaction with biological targets (Mehta et al., 2019). This insight is crucial for the molecular design and optimization of new compounds for specific therapeutic applications.
Chemical Reactions and Properties
Piperazine-based compounds are known for their versatility in chemical reactions, serving as key intermediates for the synthesis of various pharmacologically active molecules. The ability to undergo reactions such as N-acylation, alkylation, and sulfonylation allows for the synthesis of a wide range of derivatives with diverse biological activities (Khan et al., 2019).
Physical Properties Analysis
The physical properties of chemical compounds, including solubility, melting point, and stability, are essential for their practical application in drug development. The introduction of piperazine units, as mentioned earlier, can enhance aqueous solubility, which is a critical factor for oral bioavailability (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as reactivity and binding affinity to biological targets, are influenced by their molecular structure. Molecular docking studies and biological evaluations can provide insights into the interaction mechanisms of these compounds with specific receptors, guiding the design of more effective therapeutic agents (Mehta et al., 2019).
Wissenschaftliche Forschungsanwendungen
PARP-Inhibitor
EB 47 ist ein potenter Inhibitor von Poly(ADP-Ribosyl)polymerase-1 (PARP-1) {svg_1} {svg_2}. PARP-1 ist ein Enzym, das eine Schlüsselrolle bei der DNA-Reparatur und dem programmierten Zelltod spielt. Durch die Hemmung von PARP-1 kann this compound diese Prozesse potenziell beeinflussen {svg_3} {svg_4}.
Anwendungen in der Zellstruktur
This compound wird hauptsächlich für Anwendungen in der Zellstruktur verwendet {svg_5}. Es kann die Struktur und Funktion von Zellen beeinflussen, was es zu einem wertvollen Werkzeug in der Zellbiologieforschung macht {svg_6}.
Zytoschutzwirkung
Es wurde gezeigt, dass this compound zytoschutzwirksam gegen oxidativen Schaden in Zellen ist {svg_7}. Das bedeutet, dass es Zellen vor Schäden schützen kann, die durch freie Radikale und reaktive Sauerstoffspezies verursacht werden {svg_8}.
Forschung zur Reperfusionsschädigung
This compound reduziert das Infarktvolume sowohl in einem Rattenmodell der transienten mittleren Hirnarterienokklusion als auch in einem Modell der kardialen Reperfusion {svg_9}. Dies deutet darauf hin, dass es in der Forschung zur Reperfusionsschädigung eingesetzt werden könnte, einer Art von Gewebeschädigung, die auftritt, wenn die Blutversorgung eines Gewebes nach einer Phase der Ischämie oder des Sauerstoffmangels wiederhergestellt wird {svg_10}.
Forschung zur Entzündung
Es wurde berichtet, dass this compound in In-vivo-Modellen der Entzündung Auswirkungen hat {svg_11}. Dies deutet auf seine potenzielle Verwendung bei der Untersuchung entzündlicher Prozesse und Erkrankungen hin {svg_12}.
Forschung zur Aktivität der Matrixmetalloproteinase-2 (MMP-2)
This compound wurde verwendet, um seine Wirkung auf die Aktivität der Matrixmetalloproteinase-2 (MMP-2) zu untersuchen {svg_13}. MMP-2 ist ein Enzym, das Bestandteile der extrazellulären Matrix abbaut und eine entscheidende Rolle in vielen biologischen Prozessen spielt, darunter Embryogenese, normale Gewebsumbildung und Krankheitsprozesse wie Arthritis und Metastasen {svg_14}.
Wirkmechanismus
EB-47, also known as 2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide, is a potent and selective inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1) with an IC50 value of 45 nM .
Target of Action
EB-47 primarily targets PARP-1 , a key enzyme that mediates the DNA damage response (DDR) by serving as a DNA damage sensor and signal transducer . PARP-1 inhibitors selectively kill tumors harboring deficiencies in BRCA1 and BRCA2 genes .
Mode of Action
EB-47 mimics the substrate NAD+ and extends from the nicotinamide to the adenosine subsite . It binds to the substrate NAD+ site of ARTD1 . Mutation in the residues that define molecular interaction between EB-47 and HD (D766/770A) truncates EB-47 ability to influence PARP1 allostery and retention on DNA breaks .
Biochemical Pathways
EB-47 affects the DNA damage response pathway . When DNA damage occurs, PARP-1 is rapidly recruited to the sites of damaged DNA, and its catalytic activity increases significantly. This results in the synthesis of protein-conjugated poly (ADP-ribose) (PAR) chains using NAD+ as a critical substrate . The negatively charged PAR functions as a high-density protein-binding scaffold and recruits components of the DNA damage repair machinery .
Pharmacokinetics
It’s known that parp inhibitors like eb-47 are generally orally dosed and extensively metabolized .
Result of Action
EB-47 shows inhibition in excess of 50% with CdPARP, and it is able to inhibit CdPARP and HsPARP with IC50 values of 0.86 and 1.0 µM, respectively . In vivo, EB-47 decreases the number of embryo implantation sites and blastocysts at day 5, proving that PARP1 participates in the process of embryo implantation .
Action Environment
It’s known that the efficacy of parp inhibitors can be influenced by factors such as the presence of brca mutations .
Eigenschaften
IUPAC Name |
2-[4-[(2R,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28)/t17-,18+,19-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFLFKTXUWPNMV-LFALDJFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@H]4[C@@H]([C@@H]([C@H](O4)N5C=NC6=C(N=CN=C65)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N9O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692822 | |
| Record name | 2-{4-[(2R,3R,4S,5S)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl}-N-(1-oxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
366454-36-6 | |
| Record name | 2-{4-[(2R,3R,4S,5S)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl}-N-(1-oxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



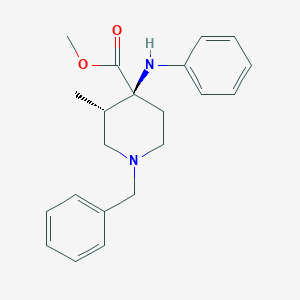
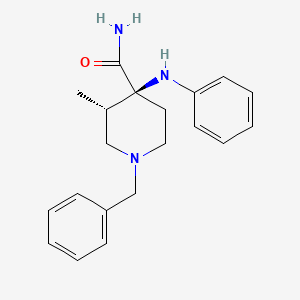

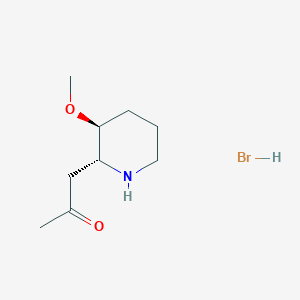
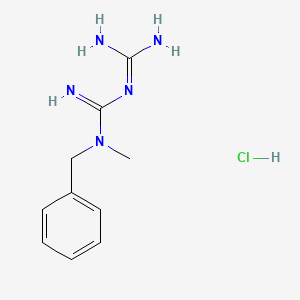
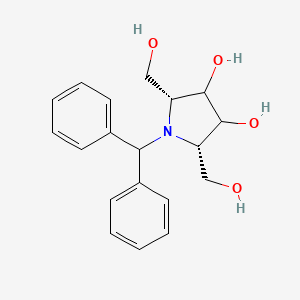
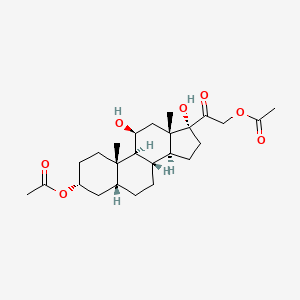
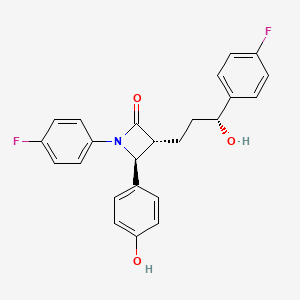

![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)
![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)
